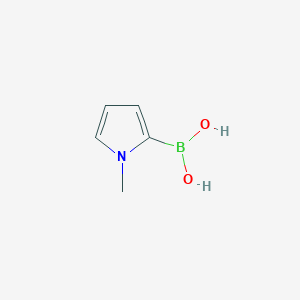

(1-Methyl-1H-pyrrol-2-yl)boronic acid

描述

(1-Methyl-1H-pyrrol-2-yl)boronic acid: is an organoboron compound with the molecular formula C5H8BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

准备方法

Synthetic Routes and Reaction Conditions:

Hydroboration: One common method for synthesizing (1-Methyl-1H-pyrrol-2-yl)boronic acid involves the hydroboration of 1-methyl-1H-pyrrole.

Palladium-Catalyzed Borylation: Another method involves the palladium-catalyzed borylation of 1-methyl-1H-pyrrole using bis(pinacolato)diboron (B2Pin2) as the boron source.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to meet demand. These methods often involve continuous flow processes to ensure consistent quality and yield .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of (1-methyl-1H-pyrrol-2-yl)boronic acid. It participates in palladium-catalyzed couplings with aryl/heteroaryl halides to form biaryl or heterobiaryl architectures.

Key Reaction Conditions and Substrates

Notable Observations:

-

The reaction with 5-bromo-2,2’-bithiophene produces 1-methyl-2-(5-(thiophen-2-yl)thiophen-2-yl)-1H-pyrrole , a precursor for photochromic azo dyes .

-

Coupling with 8-bromoquinoline proceeds efficiently even at 100°C, though higher temperatures (120°C) improve yields for sterically hindered substrates .

-

The presence of electron-withdrawing groups (e.g., NO₂) on aryl bromides enhances reactivity due to increased electrophilicity .

Grignard-Mediated Reduction and Trapping

This compound participates in sequential reduction and electrophilic trapping reactions with organomagnesium reagents:

Reaction Pathway:

-

Reduction: Reaction with PhMgBr generates a magnesium intermediate.

-

Trapping: Quenching with H₂O or D₂O yields 2,2-dichloro-1-arylethanones or deuterated analogs.

Experimental Data:

Mechanistic Insight:

-

The boronic acid acts as a stabilizing group during reduction, preventing over-reduction of trichloro intermediates .

-

Deuterium incorporation occurs selectively at the α-position of the carbonyl group.

Sequential One-Pot Reactions

The compound enables tandem Suzuki coupling/C–H activation in one-pot procedures:

Example:

-

Suzuki Coupling: React with (furan-3-yl)boronic acid to form 8-(furan-3-yl)quinoline.

-

C–H Arylation: Subsequent addition of 4-bromoacetophenone yields 7a (80% yield) via Pd-catalyzed direct arylation .

Conditions:

-

Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃

Stability and Functional Group Compatibility

-

Thermal Stability: Tolerates temperatures up to 150°C in NMP during prolonged reactions .

-

Sensitivity: The methyl-pyrrole ring remains intact under basic (e.g., K₃PO₄) and acidic (e.g., acetic acid) conditions .

-

Limitations: Competing deprotonation occurs if unprotected NH groups (e.g., indolic NH) are present, necessitating protective strategies .

Comparative Reactivity with Analogues

科学研究应用

Organic Synthesis

Role in Chemical Reactions:

(1-Methyl-1H-pyrrol-2-yl)boronic acid is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules, especially in the pharmaceutical industry.

Case Study:

A notable application involves the synthesis of various diarylureas containing five-membered heterocycles, where this compound was employed to create compounds with enhanced biological activity against the CB1 receptor. The resulting compounds demonstrated significant potency in binding assays, indicating their potential as therapeutic agents .

Medicinal Chemistry

Drug Development:

The compound has shown promise in drug development due to its ability to form stable carbon-carbon bonds. This property is crucial for synthesizing potential drug candidates targeting various biological pathways. For instance, research has indicated that derivatives of this compound can modulate the activity of cannabinoid receptors, which are involved in pain and appetite regulation .

Mechanism of Action:

The primary mechanism involves the transmetalation process facilitated by palladium catalysts during the Suzuki-Miyaura coupling reaction. This method allows for the efficient construction of complex molecular architectures that can interact with biological targets effectively .

Material Science

Development of New Materials:

In material science, this compound has been explored for creating new materials with unique properties. Its ability to form reversible covalent bonds with diols enhances its utility in developing smart materials and sensors.

Data Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrole ring with boronic acid group | Versatile in Suzuki coupling reactions |

| Phenylboronic Acid | Simple phenyl group | Basic structure without additional functional groups |

| 5-Methylpyrrole Boronic Acid | Pyrrole ring | Similar core structure but lacks additional groups |

| Vinylboronic Acid | Vinyl group | Different reactivity patterns due to double bond |

作用机制

Mechanism: The primary mechanism by which (1-Methyl-1H-pyrrol-2-yl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product .

Molecular Targets and Pathways:

Palladium Catalysts: Act as the primary molecular targets in the Suzuki-Miyaura coupling reaction.

相似化合物的比较

(1-Methyl-1H-pyrrol-3-yl)boronic acid: Similar in structure but differs in the position of the boronic acid group.

(1-Methyl-1H-pyrazol-5-yl)boronic acid: Another similar compound with a pyrazole ring instead of a pyrrole ring.

Uniqueness:

Position of the Boronic Acid Group: The position of the boronic acid group in (1-Methyl-1H-pyrrol-2-yl)boronic acid makes it unique and influences its reactivity and applications.

生物活性

(1-Methyl-1H-pyrrol-2-yl)boronic acid, also known as 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including this compound, interact with various biological targets through several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for enzymes such as proteases and kinases. They modify the active site of these enzymes through covalent bonding, thus altering their activity.

- Protein Interaction : The ability of boronic acids to bind to diols allows them to interact with glycoproteins and other biomolecules, potentially influencing cell signaling pathways.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Cancer Therapy : Studies have shown that boronic acids can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their HDAC inhibitory activity, demonstrating promising results in preclinical models .

- Diabetes Management : Boronic acids have been investigated for their insulin-mimetic properties, which could be beneficial in managing diabetes by enhancing glucose uptake in cells.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Activity :

- Enzyme Inhibition :

Data Table

The following table summarizes some key studies on this compound and related compounds:

属性

IUPAC Name |

(1-methylpyrrol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO2/c1-7-4-2-3-5(7)6(8)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQUTQRHEXZYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623213 | |

| Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911318-81-5 | |

| Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。